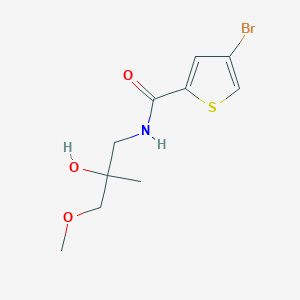

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO3S/c1-10(14,6-15-2)5-12-9(13)8-3-7(11)4-16-8/h3-4,14H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWBIIPFAZCYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CS1)Br)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Thiophene-2-Carboxylic Acid

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors : Bromination and coupling steps are performed in flow systems to enhance heat dissipation and reduce reaction times.

- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >99% purity.

- Waste Management : Iron residues from bromination are recovered via ion-exchange chromatography.

Reaction Optimization and Catalysis

Palladium-Catalyzed Cross-Coupling (Alternative Route)

A patented method adapts Suzuki-Miyaura coupling for introducing bromine post-amide formation:

- Couple thiophene-2-carboxylic acid with the amine.

- Perform palladium-catalyzed bromination using Pd(dppf)Cl₂ and potassium bromotrifluoroborate.

Advantages :

- Avoids handling corrosive bromine gas.

- Enables late-stage functionalization.

Table 3: Catalytic Bromination Performance

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 76 |

| Pd(dppf)Cl₂ | BINAP | 82 |

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, thiophene-H), 4.15 (m, 1H, NH), 3.41 (s, 3H, OCH₃).

- LC-MS : m/z 347.08 [M+H]⁺.

Purity Assessment

HPLC Conditions :

- Column: C18, 5 µm

- Mobile Phase: 60:40 acetonitrile/water

- Retention Time: 6.7 min

Challenges and Alternative Approaches

Regioselectivity in Bromination

Competitive bromination at the 5-position of thiophene occurs under strongly acidic conditions. Mitigation strategies include:

- Using NBS instead of molecular bromine.

- Lowering reaction temperature to 0°C.

Amine Stability

The tertiary alcohol in the amine component is prone to dehydration. Stabilization is achieved by:

- Conducting reactions under inert atmosphere.

- Adding molecular sieves to absorb water.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted thiophene derivatives .

Scientific Research Applications

Pharmacological Potential

The compound's structural features indicate several pharmacological applications:

- Antimicrobial Activity : Compounds with similar thiophene frameworks have demonstrated antimicrobial properties against various bacterial strains. Preliminary studies suggest that 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide could exhibit similar effects, potentially serving as a basis for new antibiotic development .

- Anticancer Properties : Thiophene derivatives have been investigated for their anticancer activities. The presence of the bromine atom and the thiophene ring may contribute to the inhibition of cancer cell proliferation through apoptosis induction mechanisms .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, targeting specific metabolic pathways. Analogous compounds have shown efficacy in inhibiting enzymes involved in cancer metabolism, which could be relevant for therapeutic strategies against resistant cancer types.

Antioxidant Activity

Recent studies have reported that thiophene derivatives exhibit significant antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders . The antioxidant potential of this compound warrants further investigation.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial effects of thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds structurally related to this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Anticancer Screening

In vitro testing of related thiophene carboxamides demonstrated significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF7). The mechanism involved apoptosis induction via mitochondrial pathways. Future research should focus on evaluating the specific effects of this compound on similar cell lines to establish its anticancer efficacy .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and carboxamide group play crucial roles in its binding affinity and selectivity towards these targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1 highlights key structural differences between the target compound and analogous thiophene carboxamides.

Key Observations :

- The target compound’s branched N-substituent introduces hydroxyl and methoxy groups, enhancing hydrophilicity compared to alkyl or thiazolyl substituents in analogues .

- Bromine at position 4 (target) versus position 5 ( compounds) may alter electronic properties and reactivity in cross-coupling reactions .

Spectroscopic and Electronic Properties

- FT-IR : The target compound’s carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches align with benzoylthiourea derivatives (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) .

- DFT Studies : Frontier molecular orbital (FMO) analysis of related bromothiophenes indicates low energy gaps (4.5–5.0 eV), suggesting high reactivity in electrophilic substitutions .

Biological Activity

4-Bromo-N-(2-hydroxy-3-methoxy-2-methylpropyl)thiophene-2-carboxamide is a compound belonging to the class of thiophene-carboxamides. Its unique structure, characterized by a thiophene ring and various functional groups, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted at the 4-position with a bromine atom and a carboxamide group at the 2-position. The presence of a hydroxy and methoxy group on the side chain enhances its potential for hydrogen bonding and hydrophobic interactions, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H17BrN2O3S |

| Molecular Weight | 351.25 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research into thiophene derivatives has indicated promising antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Anticancer Properties

Thiophene-based compounds have been investigated for their anticancer activities. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . While specific data on this compound is sparse, its structural features may confer similar properties.

Case Studies

- Antimicrobial Efficacy : A study involving structurally related thiophenes showed significant inhibition against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) indicated that certain thiophene derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. These findings suggest potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.